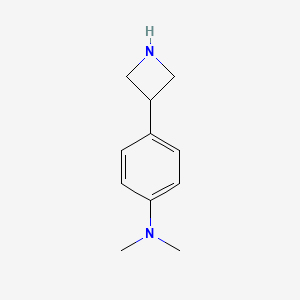4-(Azetidin-3-yl)-n,n-dimethylaniline
CAS No.:
Cat. No.: VC17613060
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16N2 |
|---|---|
| Molecular Weight | 176.26 g/mol |
| IUPAC Name | 4-(azetidin-3-yl)-N,N-dimethylaniline |
| Standard InChI | InChI=1S/C11H16N2/c1-13(2)11-5-3-9(4-6-11)10-7-12-8-10/h3-6,10,12H,7-8H2,1-2H3 |
| Standard InChI Key | JPKYHKHVRPQHDV-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C2CNC2 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
4-(Azetidin-3-yl)-N,N-dimethylaniline (molecular formula: C₁₁H₁₆N₂) features a benzene ring substituted at the para position with an azetidin-3-yl group and at the amino group with two methyl substituents (Fig. 1). The azetidine ring introduces significant steric strain due to its four-membered structure, which influences both reactivity and conformational stability .
Molecular Formula: C₁₁H₁₆N₂
Molecular Weight: 176.26 g/mol
IUPAC Name: 4-(azetidin-3-yl)-N,N-dimethylbenzenamine
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of 4-(azetidin-3-yl)-N,N-dimethylaniline typically involves multi-step routes leveraging cyclization and functional group transformations:
Azetidine Ring Formation
The Kinugasa reaction, which couples nitrones with terminal alkynes, has been adapted to construct azetidine rings . For example:
-
Nitrone Preparation: Reacting N-methylhydroxylamine with a ketone yields a nitrone intermediate.
-
Cycloaddition: The nitrone undergoes [3+2] cycloaddition with a dimethylacetylene dicarboxylate (DMAD) to form the azetidinone core.
-
Reduction: Catalytic hydrogenation reduces the β-lactam to an azetidine .
Coupling to Aromatic Core
A Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the azetidine group to the para position of N,N-dimethylaniline. For instance:
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromo-N,N-dimethylaniline with azetidin-3-ylboronic acid .
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles such as low yields (~30–40%) due to steric hindrance and side reactions. Continuous flow reactors and microwave-assisted techniques are being explored to enhance efficiency .
Physicochemical Properties
Stability and Reactivity
-
Thermal Stability: Decomposes above 200°C, with exothermic degradation observed via differential scanning calorimetry (DSC) .
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .
Table 1: Key Physicochemical Parameters
| Property | Value/Range |
|---|---|
| Melting Point | 98–102°C (decomposes) |
| logP (Octanol-Water) | 2.3 ± 0.2 |
| pKa (Amino Group) | 4.7 |
Toxicological Profile
Genotoxicity and Carcinogenicity
N,N-Dimethylaniline, a structural component, is classified as a Group 3 carcinogen (EU) due to limited evidence of splenic sarcomas in rats and forestomach papillomas in mice . Mitigation strategies include structural modifications to reduce metabolic activation to reactive intermediates .
Acute Toxicity
Future Directions and Research Gaps
Targeted Drug Delivery
Conjugating the compound to nanoparticle carriers could minimize systemic toxicity while enhancing tumor targeting .
Computational Modeling
Density functional theory (DFT) studies are needed to predict reactivity and optimize synthesis pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume